8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Catalog No.
S548753
CAS No.
111540-00-2
M.F
C19H14O4
M. Wt
306.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H...

CAS Number

111540-00-2

Product Name

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3

InChI Key

ZAWXOCUFQSQDJS-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O

Solubility

Soluble in DMSO, not in water

Synonyms

STA21; STA 21; STA21; Ochromycinone; NSC 628869.

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O

Description

The exact mass of the compound 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is 306.08921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Identification and Sources

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, also known as (Rac)-STA-21 and Ochromycinone, is a naturally occurring small molecule with the chemical formula C₁₉H₁₄O₄. It can be isolated from the bacterium Streptomyces tendae PubChem: ).

Potential Biological Activities

Research suggests that STA-21 may possess various biological activities, making it a subject of scientific investigation. Some potential areas of study include:

  • Anti-cancer properties: Studies have explored the potential anti-cancer effects of STA-21. For instance, some in vitro (laboratory) studies have shown that STA-21 may induce cell death in cancer cell lines BLD Pharm: . However, more research is required to understand its potential mechanisms and efficacy in vivo (living organisms).
  • Antimicrobial activity: Limited research suggests that STA-21 might exhibit antimicrobial properties. However, further investigations are needed to determine its effectiveness against specific pathogens and its potential applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

306.08921

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Park JS, Kwok SK, Lim MA, Kim EK, Ryu JG, Kim SM, Oh HJ, Ju JH, Park SH, Kim HY, Cho ML. STA-21, a promising STAT-3 inhibitor that reciprocally regulates Th17 and Treg cells, inhibits osteoclastogenesis in mice and humans and alleviates autoimmune inflammation in an experimental model of rheumatoid arthritis. Arthritis Rheumatol. 2014 Apr;66(4):918-29. doi: 10.1002/art.38305. PubMed PMID: 24757144.
2: Park JS, Kwok SK, Lim MA, Kim EK, Ryu JG, Kim SM, Oh HJ, Ju JH, Park SH, Kim HY, Cho ML. STA-21, a promising STAT3 inhibitor that reciprocally regulates Th17 and Treg, inhibits osteoclastogenesis and alleviates autoimmune inflammation. Arthritis Rheum. 2013 Dec 10. doi: 10.1002/art.38305. [Epub ahead of print] PubMed PMID: 24338788.
3: Miyoshi K, Takaishi M, Nakajima K, Ikeda M, Kanda T, Tarutani M, Iiyama T, Asao N, DiGiovanni J, Sano S. Stat3 as a therapeutic target for the treatment of psoriasis: a clinical feasibility study with STA-21, a Stat3 inhibitor. J Invest Dermatol. 2011 Jan;131(1):108-17. doi: 10.1038/jid.2010.255. Epub 2010 Sep 2. PubMed PMID: 20811392.

Explore Compound Types